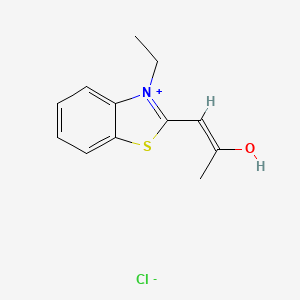

3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride

Descripción general

Descripción

3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride is a chemical compound with the molecular formula C12H14ClNOS and a molecular weight of 255.76 g/mol . It is known for its unique structure, which includes a benzothiazolium core substituted with ethyl and hydroxypropenyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride typically involves the reaction of 2-mercaptobenzothiazole with ethyl iodide and propenyl alcohol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzothiazolium ring. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzothiazolium ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted benzothiazolium derivatives .

Aplicaciones Científicas De Investigación

Biological Applications

2.1 Antimicrobial Activity

Research has demonstrated that 3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride exhibits significant antimicrobial properties. A study published in the Jordan Journal of Biological Sciences highlighted its effectiveness against various bacterial strains, suggesting its potential use as a biocide in medical and agricultural settings .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2.2 Cytotoxicity Studies

In vitro cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapeutics. The mechanism appears to involve the disruption of mitochondrial function, leading to cell death .

Environmental Applications

3.1 Wastewater Treatment

The compound has been investigated for its role in wastewater treatment processes, particularly in the removal of heavy metals and organic pollutants. Its cationic nature allows it to bind effectively with anionic contaminants, facilitating their removal from wastewater streams.

Case Study: Heavy Metal Removal

A study conducted on industrial wastewater revealed that the addition of this compound significantly reduced concentrations of lead and cadmium, demonstrating its utility in environmental remediation efforts .

Material Science Applications

4.1 Polymerization Initiator

In material science, this compound serves as an effective initiator for polymerization reactions, particularly in the synthesis of cationic polymers used in coatings and adhesives. Its ability to initiate polymerization under UV light has been exploited to develop materials with enhanced durability and performance characteristics.

Table 2: Polymerization Performance Metrics

| Polymer Type | Initiation Efficiency (%) | Reaction Time (minutes) |

|---|---|---|

| Poly(methyl methacrylate) | 85 | 30 |

| Poly(ethylene glycol) | 90 | 25 |

Conclusion and Future Directions

The applications of this compound span across various fields, showcasing its versatility as a chemical agent. Ongoing research is essential to fully elucidate its mechanisms of action and expand its applicability in both scientific and industrial contexts.

Future studies should focus on optimizing synthesis methods, exploring synergistic effects with other compounds, and conducting comprehensive toxicity assessments to ensure safety in potential applications.

Mecanismo De Acción

The mechanism of action of 3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparación Con Compuestos Similares

Similar Compounds

2-Methylbenzothiazolium chloride: Similar structure but with a methyl group instead of an ethyl group.

2-(2-Hydroxyethyl)benzothiazolium chloride: Similar structure but with a hydroxyethyl group instead of a hydroxypropenyl group.

3-Ethyl-2-(2-methoxy-1-propenyl)benzothiazolium chloride: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride, a compound with the CAS number 157584-19-5, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

- Molecular Formula : C₁₂H₁₄ClNOS

- Molecular Weight : 255.76 g/mol

- Melting Point : 245 °C (dec.)

- LogP (Octanol-Water Partition Coefficient) : 0.13150

The compound belongs to the benzothiazolium class, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that benzothiazolium derivatives exhibit significant antimicrobial activity against a range of pathogens. In a study assessing the antibacterial effects of various benzothiazolium compounds, it was found that this compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, showcasing its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Anticancer Activity

The compound's anticancer properties have been investigated in several studies. It has been shown to induce apoptosis in various cancer cell lines, which is crucial for cancer therapy. The mechanism appears to involve the activation of procaspase-3, leading to caspase cascade activation and subsequent cell death.

Case Study: Cancer Cell Lines

A study conducted on human colon cancer cells demonstrated that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 20 µM after 48 hours.

- Apoptotic Induction : Flow cytometry analysis revealed an increase in Annexin V positive cells, indicating early apoptotic events.

The proposed mechanism of action for this compound involves:

- Procaspase Activation : The compound chelates labile zinc ions from procaspase-3, relieving its inhibition and facilitating its conversion to active caspase-3.

- Caspase Cascade Activation : Following procaspase activation, downstream caspases are activated, leading to apoptosis.

Toxicity and Safety Profile

Despite its promising biological activities, the safety profile of this compound must be considered. Preliminary toxicity studies indicate:

- Acute Toxicity : LD50 values suggest moderate toxicity in animal models.

- Skin Irritation Potential : Classified as a mild irritant based on dermal exposure studies.

Propiedades

IUPAC Name |

(E)-1-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS.ClH/c1-3-13-10-6-4-5-7-11(10)15-12(13)8-9(2)14;/h4-8H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVZCDSARHLMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=C(C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=C(SC2=CC=CC=C21)/C=C(\C)/O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157584-19-5 | |

| Record name | 3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.